
Carboxyrhodamine 110-PEG3-Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxyrhodamine 110-PEG3-Azide is a green fluorescent rhodamine dye . It is a derivative of 5-carboxyrhodamine 110 . The conjugate has better solubility than the parent dye carboxyrhodamine and its long PEG spacer should reduce any steric effect of the dye on the molecule to be labelled .
Synthesis Analysis
Carboxyrhodamine 110-PEG3-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular formula of Carboxyrhodamine 110-PEG3-Azide is C29H30N6O7 . It has a molecular weight of 574.59 g/mol .Chemical Reactions Analysis
Carboxyrhodamine 110-PEG3-Azide contains an azide group, which enables Click Chemistry .Physical And Chemical Properties Analysis
Carboxyrhodamine 110-PEG3-Azide is a solid with a dark red color . It is soluble in DMF, DMSO, and MeOH . It has spectroscopic properties with λ abs 501 nm, λ em 525 nm, ε 74.0 L mmol -1 cm -1 (in MeOH) .Applications De Recherche Scientifique
Dual-Modality Imaging : Guillou et al. (2022) synthesized a photoactivatable compound, DFO-RhodB-PEG3-ArN3, which can be radiolabeled for applications in optical imaging and positron emission tomography. This demonstrates the potential of Carboxyrhodamine-based compounds in dual-modality imaging applications (Guillou et al., 2022).
"Click" Conjugation : Hiki and Kataoka (2007) reported the efficient synthesis of azido-terminated heterobifunctional poly(ethylene glycol)s for "click" conjugation. This is relevant for Carboxyrhodamine-PEG-Azide as it involves similar chemistry and applications in conjugation (Hiki & Kataoka, 2007).
Functional Enhancement of Molecular Probes : Li et al. (2014) utilized click chemistry to functionally enhance a rhodamine probe, indicating the potential of such chemistry in improving the functionality of Carboxyrhodamine-based compounds (Li et al., 2014).
Synthesis of Carboxy-Rhodamine 110 Isomers : Grang et al. (2010) focused on the rapid synthesis of Carboxy-rhodamine 110 isomers, a process relevant to the preparation and study of similar Carboxyrhodamine compounds (Grang et al., 2010).
Protein and Carbohydrate Immobilization : Sun et al. (2006) demonstrated the use of sequential Diels-Alder and azide-alkyne cycloaddition for immobilization of proteins and carbohydrates on solid surfaces. This method could be applicable for Carboxyrhodamine-PEG-Azide in similar immobilization applications (Sun et al., 2006).
Bioconjugation Chemistry : Kislukhin et al. (2013) examined the relative performance of alkynes in copper-catalyzed azide-alkyne cycloaddition. This study is relevant for understanding the bioconjugation chemistry of compounds like Carboxyrhodamine 110-PEG3-Azide (Kislukhin et al., 2013).
Magnetic Nanoparticles for Drug Transport : Tudisco et al. (2015) synthesized multifunctional magnetic nanoparticles with potential for enhancing intracellular drug transport. The functionalization involved azide-alkyne cycloaddition, which is a key aspect of Carboxyrhodamine 110-PEG3-Azide chemistry (Tudisco et al., 2015).
Photochemical Synthesis of Radiolabeled Antibodies : Gut and Holland (2019) reported the synthesis and photochemical reactivity of a modified chelate for radiolabeling antibodies, which could be relevant for the use of Carboxyrhodamine 110-PEG3-Azide in similar applications (Gut & Holland, 2019).
Staudinger Ligation for Alginate Functionalization : Gattás-Asfura and Stabler (2009) used a heterobifunctional PEG linker for chemoselective Staudinger ligation, a technique that could be employed with Carboxyrhodamine-PEG-Azide in similar applications (Gattás-Asfura & Stabler, 2009).
Nanoparticle-Aptamer Bioconjugates : Farokhzad et al. (2004) explored the synthesis of bioconjugates composed of nanoparticles and aptamers, a field where Carboxyrhodamine 110-PEG3-Azide could potentially be used (Farokhzad et al., 2004).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
1536327-95-3 |
|---|---|
Nom du produit |
Carboxyrhodamine 110-PEG3-Azide |
Formule moléculaire |
C29H30N6O7 |
Poids moléculaire |
574.59 |
Nom IUPAC |
2-(6-amino-3-iminio-3H-xanthen-9-yl)-5-((2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamoyl)benzoate |
InChI |
InChI=1S/C29H30N6O7/c30-19-2-5-22-25(16-19)42-26-17-20(31)3-6-23(26)27(22)21-4-1-18(15-24(21)29(37)38)28(36)33-7-9-39-11-13-41-14-12-40-10-8-34-35-32/h1-6,15-17,30H,7-14,31H2,(H,33,36)(H,37,38) |
Clé InChI |
LBOVGETWICZMTO-UHFFFAOYSA-N |
SMILES |
[NH2+]=C1C=CC2=C(C3=CC=C(C(NCCOCCOCCOCCN=[N+]=[N-])=O)C=C3C([O-])=O)C4=C(C=C(N)C=C4)OC2=C1 |
Apparence |
Solid powder |
Pureté |
>95% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO, DMF, DCM, Water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Carboxyrhodamine 110-PEG3-Azide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



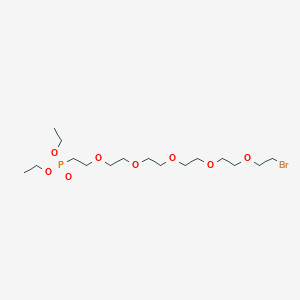
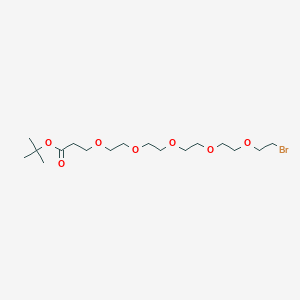
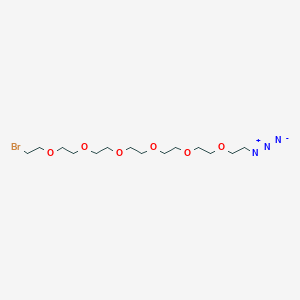
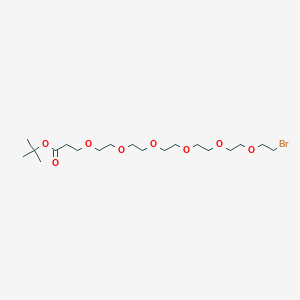
![1-(2-chlorobenzyl)-2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-benzimidazole](/img/structure/B606408.png)
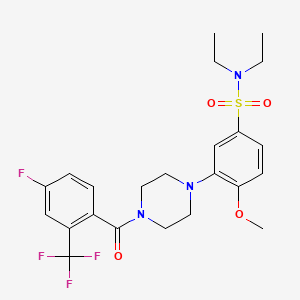
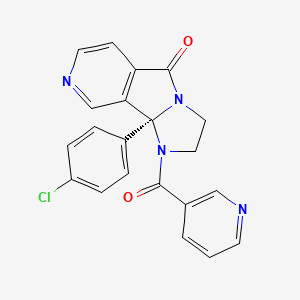
![N-[3-(1-adamantyloxy)propyl]-3-(6-methyl-1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide](/img/structure/B606415.png)
![4-Piperidinamine, 1-[6-ethyl-8-fluoro-4-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-quinolinyl]-N-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B606418.png)
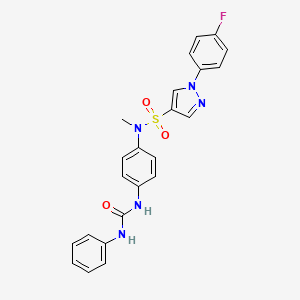
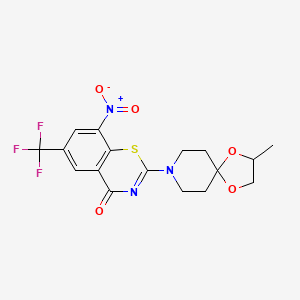
![8-Azido-2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606421.png)
![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)